4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole

Catalog No.
S756516
CAS No.
163798-92-3
M.F
C9H7BrN2S
M. Wt
255.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole

CAS Number

163798-92-3

Product Name

4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole

IUPAC Name

4-[4-(bromomethyl)phenyl]thiadiazole

Molecular Formula

C9H7BrN2S

Molecular Weight

255.14 g/mol

InChI

InChI=1S/C9H7BrN2S/c10-5-7-1-3-8(4-2-7)9-6-13-12-11-9/h1-4,6H,5H2

InChI Key

DGHQOPZIGDRUIT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CBr)C2=CSN=N2

Canonical SMILES

C1=CC(=CC=C1CBr)C2=CSN=N2

Synthesis and Characterization:

4-[4-(Bromomethyl)phenyl]-1,2,3-thiadiazole is a heterocyclic compound containing nitrogen, sulfur, and carbon atoms in its ring structure. Several research studies have described its synthesis using different methods, with some variations. A common approach involves the reaction of 4-bromobenzyl hydrazine with carbon disulfide and sulfur, followed by cyclization. []

Potential Applications:

Research suggests that 4-[4-(Bromomethyl)phenyl]-1,2,3-thiadiazole may possess various potential applications, although these are still under investigation. Here are some areas of exploration:

  • Antimicrobial activity: Studies have shown that this compound exhibits antibacterial and antifungal properties against various pathogens. [, ] Further research is needed to determine its efficacy and potential clinical applications.
  • Anti-cancer activity: Some studies have reported the potential anti-cancer properties of 4-[4-(Bromomethyl)phenyl]-1,2,3-thiadiazole against specific cancer cell lines. [] However, more research is required to understand its mechanism of action and potential therapeutic effects.
  • Radiopharmaceutical labeling: The presence of the bromine atom in the molecule makes it a potential candidate for radiolabeling with isotopes like bromine-76, which can be used in diagnostic imaging techniques. []

4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole is a heterocyclic compound characterized by a thiadiazole ring substituted with a bromomethyl group and a phenyl group. Its molecular formula is C9_9H7_7BrN2_2S, and it has a molecular weight of approximately 255.13 g/mol . The structure features a five-membered thiadiazole ring (containing sulfur and nitrogen atoms) bonded to a phenyl group, which is further substituted by a bromomethyl moiety. This unique configuration contributes to its potential biological and chemical properties.

Currently, there is no scientific research readily available on the specific mechanism of action of 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole.

  • The presence of bromine suggests potential irritation or corrosive effects on skin and eyes.
  • The thiadiazole ring might exhibit similar properties to other thiadiazoles, which can have varying toxicities depending on the structure.

The reactivity of 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole can be attributed to the presence of both the bromine atom and the thiadiazole ring. Key reactions include:

  • Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, where nucleophiles can replace the bromine atom.
  • Condensation Reactions: The thiadiazole ring can participate in condensation reactions with various electrophiles, leading to the formation of more complex structures.
  • Reduction Reactions: The compound may also be reduced under specific conditions, altering its functional groups and potentially enhancing its biological activity.

Thiadiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. Studies have shown that compounds similar to 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria . The presence of the bromomethyl group may enhance its interaction with biological targets, potentially increasing its efficacy.

The synthesis of 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole can be achieved through several methods:

  • Hurd-Mori Reaction: This method involves the reaction of hydrazine derivatives with carbon disulfide followed by cyclization to form thiadiazoles.
  • Wolff Approach: A more recent synthetic route that utilizes diazo compounds for the formation of thiadiazoles.
  • Direct Halogenation: Starting from 4-phenyl-1,2,3-thiadiazole, bromomethylation can be performed using bromomethane in the presence of a base .

The unique properties of 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole make it valuable in various fields:

  • Medicinal Chemistry: Its potential as an antibacterial agent makes it a candidate for drug development.
  • Agricultural Chemistry: Similar compounds have been explored for their fungicidal properties.
  • Material Science: Thiadiazoles are studied for their electronic properties and potential applications in organic electronics.

Interaction studies involving 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole focus on its binding affinity to various biological targets. Research indicates that this compound may interact with bacterial enzymes or receptors involved in cell wall synthesis or metabolism. Such interactions could elucidate its mechanism of action as an antibacterial agent.

Several compounds share structural similarities with 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
1,2,3-ThiadiazoleBasic thiadiazole structureModerate antibacterial activity
5-Methyl-1,2,3-thiadiazoleMethyl substitution on thiadiazoleAntifungal properties
2-Amino-1,3-thiadiazoleAmino group substitutionAntibacterial and anti-inflammatory
4-(Chloromethyl)-1,2,3-thiadiazoleChloromethyl instead of bromomethylAntimicrobial activity

4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole stands out due to its specific substitution pattern which may enhance its biological activity compared to other thiadiazoles. The presence of the bromine atom is particularly noteworthy as it can influence both reactivity and bioactivity.

Classical Synthetic Approaches

Adaptations of Hurd-Mori 1,2,3-Thiadiazole Synthesis

The Hurd-Mori cyclization represents a fundamental approach for constructing 1,2,3-thiadiazole ring systems and has been extensively adapted for the synthesis of 4-[4-(bromomethyl)phenyl]-1,2,3-thiadiazole derivatives [3] [6]. This classical methodology involves the treatment of hydrazone precursors with thionyl chloride under controlled conditions to achieve cyclization and formation of the thiadiazole core structure [3].

The adaptation of the Hurd-Mori protocol for phenyl-substituted thiadiazoles requires careful consideration of the electron-withdrawing or electron-donating nature of substituents on the aromatic ring [3]. Research has demonstrated that the success of the cyclization reaction is highly dependent on the nature of the nitrogen-protecting group in the precursor molecules [3]. Studies have shown that electron-withdrawing protecting groups, such as methyl carbamate, provide superior yields compared to electron-donating alkyl substituents [3].

The mechanistic pathway involves initial formation of a thiocarbonyl species from lactam precursors using Lawesson's reagent, followed by hydrazone formation through treatment with ethyl carbazate [3]. The subsequent Hurd-Mori cyclization proceeds via thionyl chloride-mediated ring closure, yielding fully aromatized thiadiazole products [3]. For alkyl-substituted precursors, yields typically range from 15-25%, while electron-withdrawing carbamate-protected derivatives achieve yields up to 94% [3].

Temperature control emerges as a critical parameter in these reactions, with pyrrolidino-precursors requiring significantly harsher conditions, often necessitating chloroform reflux temperatures [3]. However, these elevated temperatures frequently lead to decomposition of starting materials and intermediate products, resulting in darkening of reaction mixtures and precipitation of insoluble materials [3].

Hydrazone Cyclization Methodologies

Hydrazone cyclization methodologies represent a versatile approach for constructing 1,2,3-thiadiazole frameworks through oxidative ring closure processes [7] [9]. These methodologies typically involve the formation of hydrazone intermediates from carbonyl compounds and hydrazine derivatives, followed by cyclization under oxidative conditions [9].

The synthesis pathway commonly begins with the reaction of aromatic ketones with semicarbazide hydrochloride in the presence of sodium acetate in methanol to generate the corresponding semicarbazones [6]. These semicarbazone intermediates are subsequently subjected to cyclization conditions using thionyl chloride via the Hurd-Mori protocol to accomplish the formation of 1,2,3-thiadiazole derivatives [6]. Research has demonstrated that this protocol favors the formation of both semicarbazone derivatives and thiadiazole products through the formation of carbon-sulfur and nitrogen-sulfur bonds [6].

Contemporary developments in hydrazone cyclization include photocatalyzed heterocyclization approaches that enable chemodivergent synthesis under controlled conditions [7]. These methods utilize isothiocyanates and hydrazones as starting materials, with the reaction medium playing a critical role in determining product selectivity [7]. Under neutral conditions, the formation of 2-amino-1,3,4-thiadiazoles is favored, while acidic conditions promote alternative cyclization pathways [7].

Microwave-assisted hydrazone cyclization has emerged as an efficient alternative, providing enhanced reaction rates and improved yields [9]. The microwave-mediated approach typically involves the combination of hydrazide intermediates with ethyl 3-oxobutanoate to produce suitable Schiff base derivatives, which are subsequently cyclized using thionyl chloride [9]. This methodology has proven particularly effective for generating 1,2,3-thiadiazole-5-carboxylate scaffolds in good to excellent yields [9].

Decarboxylation Routes

Decarboxylation routes provide an alternative classical approach for accessing 1,2,3-thiadiazole derivatives through thermal elimination of carboxyl groups from appropriately substituted precursors [10]. This methodology has been particularly well-developed for the synthesis of parent 1,2,5-thiadiazole systems, which can serve as precursors for further functionalization [10].

The decarboxylation process typically involves the stepwise thermal elimination of carbon dioxide from dicarboxylic acid precursors [10]. Research has established that the first carboxyl group is eliminated at temperatures between 160-180°C, while the second carboxyl group requires temperatures above 200°C [10]. The decarboxylation reaction can be conveniently carried out in high-boiling ethers such as phenetole, or alternatively in sealed tubes without solvent [10].

For the synthesis of 1,2,5-thiadiazole derivatives, the starting dicarboxylic acid precursors are typically prepared through oxidative degradation of benzothiadiazole derivatives using potassium permanganate [10]. This oxidation procedure involves the sequential transformation of benzothiadiazole to hydroxylated intermediates, followed by cleavage to dihydroxydicarboxylic acid derivatives [10]. The isolated dicarboxylic acids can then be subjected to controlled thermal decarboxylation to yield the desired thiadiazole products [10].

The decarboxylation methodology offers advantages in terms of the generation of unsubstituted thiadiazole cores that can subsequently be functionalized through electrophilic substitution or cross-coupling reactions [10]. Yields for the decarboxylation process typically range from 63-70%, with careful temperature control being essential to prevent decomposition of the desired products [10].

Contemporary Synthetic Strategies

Metal-Catalyzed Coupling Reactions

Metal-catalyzed coupling reactions have emerged as powerful tools for the construction and functionalization of thiadiazole derivatives, offering enhanced selectivity and efficiency compared to classical approaches [11] [14]. Palladium-catalyzed cross-coupling methodologies, particularly the Suzuki-Miyaura reaction, have proven highly effective for the synthesis of aryl-substituted thiadiazoles [32].

The Suzuki-Miyaura coupling of bromothiadiazole derivatives with aromatic pinacolate esters has been systematically investigated, revealing that reaction conditions significantly influence product yields [32]. Optimal conditions involve the use of tetrakis(triphenylphosphine)palladium as catalyst with potassium carbonate as base in a toluene-water medium at 110°C [32]. Under these conditions, mono-coupling products are obtained in yields ranging from 64-70% [32].

Contemporary developments include the utilization of thiadiazole-functionalized porous organic polymers as supports for confining palladium species [11] [14]. These materials demonstrate excellent catalytic activity in Suzuki-Miyaura coupling reactions under mild conditions with low catalyst loading [11]. The intrinsically distributed thiadiazole ligands effectively stabilize the palladium centers, preventing aggregation and leaching while affording excellent catalytic lifetimes [11]. Such catalysts can be reused ten times without significant loss of catalytic activity [11].

Palladium-catalyzed carbon-hydrogen activation reactions represent another important advancement in thiadiazole synthesis [32]. These reactions enable the selective introduction of aromatic and heteroaromatic substituents through direct carbon-hydrogen bond functionalization [32]. Optimal conditions for carbon-hydrogen activation involve the use of palladium acetate with PBu₂Me·HBF₄ ligand in refluxing toluene, providing mono-coupling products in moderate to good yields [32].

Nucleophilic Substitution Approaches

Nucleophilic substitution methodologies provide efficient pathways for the synthesis and functionalization of thiadiazole derivatives through the displacement of suitable leaving groups [15]. These approaches have been particularly valuable for accessing diversely substituted thiadiazole frameworks under mild reaction conditions [15].

The nucleophilic substitution of halogenated thiadiazole precursors with various nucleophiles has been extensively studied [15]. The thiadiazole ring system, with its inherent aromaticity, generally resists nucleophilic substitution; however, appropriately substituted derivatives with good leaving groups undergo facile displacement reactions [15]. The ring nitrogen atoms serve as nucleophilic centers, while the carbon atoms of the carbon-nitrogen bonds function as electrophilic sites [15].

Contemporary nucleophilic substitution approaches include the use of oxidative bromination systems for the in situ generation of electrophilic thiadiazole intermediates [22]. The combination of ammonium bromide with oxone provides a mild and regioselective method for aromatic bromination, generating hypobromous acid as the active brominating species [22]. This system demonstrates excellent para-selectivity for activated aromatic substrates and proceeds through an electrophilic mechanism rather than a radical pathway [22].

The nucleophilic substitution of chlorothiadiazole derivatives with morpholine and other amine nucleophiles has been investigated under various solvent conditions [32]. Research demonstrates that the nature of the solvent significantly affects reaction rates and product yields [32]. Dimethylformamide provides superior results compared to acetonitrile or dichloromethane, with mono-substitution products obtained in yields up to 15% under optimized conditions [32].

Green Chemistry Methodologies

Green chemistry methodologies have gained prominence in thiadiazole synthesis, emphasizing reduced environmental impact, improved atom economy, and enhanced process efficiency [16] [18]. These approaches encompass microwave-assisted synthesis, ultrasonic activation, solvent-free processes, and the utilization of environmentally benign catalysts [16] [18].

Microwave-assisted synthesis represents a significant advancement in green thiadiazole chemistry, providing rapid heating, enhanced reaction rates, and improved yields [16] [18]. Research demonstrates that microwave irradiation methods achieve thiadiazole derivatives in yields ranging from 75-90%, representing substantial improvements over conventional heating methods [16]. The microwave approach offers advantages including reduced reaction times, decreased chemical consumption, and energy efficiency [16].

Ultrasonic-assisted synthesis provides another green alternative, utilizing acoustic cavitation to enhance mass transfer and reaction rates [16]. Ultrasonication techniques have proven effective for thiadiazole synthesis, achieving good yields ranging from 60-90% while requiring minimal solvent quantities [16]. The combination of ultrasonic activation with microwave irradiation has emerged as a particularly effective approach for maximizing synthetic efficiency [16].

Enzymatic methodologies represent the cutting edge of green thiadiazole synthesis, utilizing vanadium-dependent haloperoxidases for oxidative dimerization reactions [19]. These biocatalytic approaches enable the synthesis of 1,2,4-thiadiazoles through enzymatic halide recycling under mild aqueous conditions [19]. The enzymatic method demonstrates excellent yields of 85-98% and operates at room temperature, eliminating the need for harsh chemical oxidants [19].

Molecular iodine-promoted oxidative cyclization has emerged as an efficient green methodology for thiadiazole synthesis [12]. This approach utilizes molecular iodine as a catalyst for the oxidative formation of nitrogen-sulfur bonds under mild conditions [12]. The method demonstrates excellent functional group tolerance and provides access to diverse thiadiazole derivatives in high yields [12].

Regioselective Bromination Strategies

Selective Methyl Bromination Techniques

Selective methyl bromination techniques are crucial for the preparation of 4-[4-(bromomethyl)phenyl]-1,2,3-thiadiazole, requiring precise control over regioselectivity to avoid undesired aromatic ring bromination [20] [23]. N-bromosuccinimide emerges as the reagent of choice for achieving selective benzylic bromination while minimizing competing electrophilic aromatic substitution reactions [23] [25].

The mechanism of selective benzylic bromination with N-bromosuccinimide involves a free radical chain process initiated by light or heat [23] [25]. The initiation step generates bromine radicals through homolytic cleavage, followed by propagation steps involving hydrogen atom abstraction from the benzylic position and subsequent bromine atom transfer [25]. The use of N-bromosuccinimide ensures maintenance of low bromine concentrations throughout the reaction, thereby favoring the radical substitution pathway over electrophilic addition processes [23] [25].

Research demonstrates that photo-initiated reactions with N-bromosuccinimide in dichloromethane provide superior selectivity compared to thermal initiation methods [20]. Photo-initiated benzylic bromination achieves yields of approximately 80% for the desired bromomethyl product, representing a significant improvement over thermal conditions using N-bromosuccinimide in chlorobenzene with azobisisobutyronitrile initiation, which typically yield only 47% [20].

The selectivity of benzylic bromination is influenced by the relative stability of the benzylic radical intermediate formed during hydrogen atom abstraction [23]. Benzylic radicals benefit from resonance stabilization through delocalization into the aromatic ring system, making the benzylic carbon-hydrogen bonds preferentially susceptible to radical attack [23]. This inherent selectivity is further enhanced by the controlled generation of bromine radicals from N-bromosuccinimide [23].

Alternative selective bromination approaches include the use of benzyl methyl ethers as protecting group strategies [21]. The oxidation of benzyl methyl ethers with N-bromosuccinimide under controlled conditions enables selective conversion to either aromatic aldehydes or aromatic methyl esters depending on reaction stoichiometry and temperature [21]. Using one equivalent of N-bromosuccinimide at reflux temperature favors aldehyde formation, while two equivalents at room temperature promote ester formation [21].

Reaction Parameter Optimization

Reaction parameter optimization for selective bromination involves systematic investigation of temperature, solvent, concentration, and reaction time variables to maximize yield and selectivity [22] [24]. Temperature control emerges as the most critical parameter, with lower temperatures generally favoring selective benzylic bromination over competing aromatic substitution pathways [21] [34].

Solvent selection significantly influences both reaction rate and selectivity in bromination reactions [22] [24]. Acetonitrile has proven particularly effective for oxidative bromination using ammonium bromide-oxone systems, providing excellent para-selectivity for activated aromatic compounds [22]. The choice of acetonitrile over other solvents results in cleaner reaction profiles and higher yields of mono-brominated products [22].

Concentration effects play a crucial role in controlling selectivity, with lower reagent concentrations generally favoring selective bromination over polysubstitution [23]. The maintenance of low bromine concentrations through the controlled release from N-bromosuccinimide ensures that the relative concentration of bromine radicals remains favorable for selective hydrogen atom abstraction [23].

Research has established optimal stoichiometric ratios for various bromination systems [21] [22]. For N-bromosuccinimide-mediated benzylic bromination, equimolar ratios of substrate to brominating agent typically provide optimal results [21]. In contrast, oxidative bromination systems using ammonium bromide-oxone require slight excess of oxidant to ensure complete conversion [22].

Reaction time optimization involves balancing conversion efficiency against selectivity degradation due to over-reaction [32] [34]. Extended reaction times may lead to multiple bromination events or competing side reactions, necessitating careful monitoring through thin-layer chromatography or other analytical techniques [32]. Typical reaction times for selective benzylic bromination range from 2-12 hours depending on substrate reactivity and reaction conditions [20] [32].

Temperature optimization studies reveal that benzylic bromination reactions benefit from moderate heating or photochemical initiation rather than high-temperature conditions [20] [34]. Elevated temperatures above 150°C can lead to thermal decomposition of desired products or promote competing electrophilic aromatic substitution reactions [34]. The optimal temperature range for most selective bromination reactions falls between room temperature and 80°C [22] [24].

Scalable Production Methodologies

Flow Chemistry Applications

Flow chemistry applications for thiadiazole synthesis offer significant advantages in terms of scalability, safety, and process control compared to traditional batch methodologies [17] [30]. Continuous flow processes enable precise control over reaction parameters, improved heat and mass transfer, and enhanced safety through reduced reagent volumes [17] [30].

The continuous flow synthesis of 1,2,4-thiadiazole heterocycles has been successfully demonstrated using specialized reactor configurations designed to handle hazardous reagents safely [17]. The flow methodology addresses the challenges associated with trichloromethane sulfenyl chloride, a versatile but hazardous reagent, through in-line quenching systems that eliminate malodorous and corrosive by-products [17]. This approach enables the safe preparation of gram quantities of 5-chloro-3-phenyl-1,2,4-thiadiazole for further derivatization [17].

Flow reactor design parameters include tubular flow coils with typical internal diameters of 1-3 millimeters, operating at flow rates of 0.1-1.0 milliliters per minute [17] [30]. Temperature control systems maintain precise thermal conditions throughout the reactor length, typically operating in the range of 25-110°C depending on the specific transformation [30]. Pressure regulation systems maintain operating pressures of 75-150 pounds per square inch to ensure consistent flow characteristics and prevent degassing [17].

The scalability advantages of flow chemistry stem from the linear relationship between throughput and reactor dimensions [30]. Scale-up can be achieved through increased flow rates, longer reactor coils, or parallel reactor systems without fundamental changes to reaction conditions [30]. This linear scalability contrasts favorably with batch processes, where scale-up often requires significant optimization of mixing, heating, and mass transfer parameters [30].

Residence time optimization in flow systems enables precise control over reaction kinetics and selectivity [30]. Typical residence times for thiadiazole synthesis range from 10-30 minutes, allowing sufficient time for complete conversion while minimizing side reactions [30]. The plug flow characteristics of tubular reactors ensure uniform residence time distribution, leading to more consistent product quality compared to batch processes [30].

Continuous Process Development

Continuous process development for thiadiazole production encompasses the integration of multiple synthetic steps into streamlined manufacturing sequences [26] [30]. These approaches emphasize process intensification, waste minimization, and improved economic efficiency through reduced processing time and enhanced yields [26] [30].

The development of continuous processes begins with reaction telescoping, where multiple synthetic transformations are linked together without intermediate isolation steps [30]. For thiadiazole synthesis, this may involve the direct coupling of bromination, cyclization, and purification operations within a single continuous system [30]. Such integration eliminates the need for intermediate workup procedures, reducing overall process time and minimizing waste generation [30].

Process analytical technology plays a crucial role in continuous process development, enabling real-time monitoring and control of critical process parameters [30]. In-line analytical techniques such as infrared spectroscopy, ultraviolet-visible spectroscopy, and high-performance liquid chromatography provide continuous feedback on reaction progress and product quality [30]. This real-time monitoring capability allows for immediate process adjustments to maintain optimal operating conditions [30].

Heat integration strategies in continuous processes capitalize on the thermal requirements of different synthetic steps [30]. Heat generated during exothermic reactions can be utilized to drive subsequent endothermic transformations, improving overall energy efficiency [30]. For thiadiazole synthesis, the heat released during bromination reactions can be captured and used for cyclization steps, reducing external heating requirements [30].

Continuous purification systems integrate seamlessly with synthetic operations to provide high-purity products without batch processing delays [30]. These systems may include continuous crystallization, extraction, or chromatographic separation techniques [30]. The elimination of batch-wise purification steps significantly reduces processing time and improves overall throughput [30].

Quality control in continuous processes relies on statistical process control methodologies that monitor process parameters and product attributes continuously [30]. Control charts and trend analyses enable early detection of process deviations, allowing for corrective actions before product quality is compromised [30]. This proactive approach to quality management ensures consistent product specifications and reduces the likelihood of batch rejection [30].

Data Tables Summary

Table 1: Classical Synthetic Approaches for 1,2,3-Thiadiazole Synthesis
MethodStarting MaterialKey ReagentTypical Yield (%)Temperature
Hurd-Mori CyclizationHydrazones, ThiolactamsThionyl chloride15-94Reflux to RT
Hydrazone CyclizationKetones/aldehydesThionyl chloride, NBS80-91Reflux
Semicarbazone FormationSemicarbazide + carbonylsSemicarbazide HCl70-85RT to reflux
Decarboxylation RoutesThiadiazole carboxylic acidsHeat63-70200-245°C
Thiosemicarbazide CyclizationThiosemicarbazide derivativesPhosphoric acid, POCl₃60-80Reflux
Table 2: Contemporary Synthetic Strategies for Thiadiazole Synthesis
MethodCatalyst/ConditionsSolventYield (%)Temperature
Palladium-Catalyzed Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Toluene/H₂O64-70110°C
Metal-Free PhotocatalysisPhotocatalyst, visible lightMeCN or acidic medium70-90RT
Nucleophilic SubstitutionNH₄Br/Oxone systemAcetonitrile75-95RT
Microwave-Assisted SynthesisMW irradiation, 120WSolvent-free or minimal75-90MW heating
Ultrasonic-Assisted SynthesisUltrasonic bathEthanol/water60-90RT-50°C
Enzymatic HaloperoxidaseVHPO enzyme, H₂O₂Aqueous buffer85-98RT
Table 3: Regioselective Bromination Strategies
Brominating AgentSelectivityConditionsMechanismTypical Yield (%)
N-BromosuccinimideBenzylic selectiveLight/heat, DCMFree radical60-80
Molecular BromineLess selectiveLight/heatFree radical40-60
NH₄Br/OxonePara-selectiveRT, CH₃CNElectrophilic80-95
HBr/H₂O₂Moderate selectivityMild oxidativeElectrophilic50-70
γ-Picolinium bromochromateRegioselectiveThermal, CH₃CNElectrophilic70-90
Table 4: Flow Chemistry Parameters for Thiadiazole Production
ParameterSpecificationAdvantageApplication
Reactor TypeTubular flow coilsImproved heat transfer1,2,4-Thiadiazole synthesis
Flow Rate0.1-1.0 mL/minPrecise controlContinuous bromination
Temperature Control25-110°CBetter heat managementThermal cyclization
Pressure75-150 psiEnhanced mixingHigh-pressure reactions
Residence Time10-30 minutesReduced side reactionsOptimization studies
Scale-up Factor10-100xLinear scalabilityCommercial production

Nucleophilic Substitution Reactions

Bromomethyl Reactivity Profile

The bromomethyl group in 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole exhibits characteristic electrophilic behavior, making it highly susceptible to nucleophilic attack . The electronic environment created by the electron-withdrawing 1,2,3-thiadiazole ring system significantly enhances the electrophilicity of the bromomethyl carbon, facilitating nucleophilic substitution reactions [3]. The reaction proceeds via a classical SN2 mechanism, where the nucleophile attacks the electrophilic carbon of the bromomethyl group, resulting in the displacement of bromide ion .

The reactivity pattern demonstrates that the bromomethyl group exhibits superior leaving group ability compared to chloromethyl analogues due to the weaker carbon-bromine bond dissociation energy . Experimental evidence indicates that bromomethyl derivatives undergo nucleophilic substitution approximately 2-3 times faster than their chloromethyl counterparts under identical reaction conditions . The electron-withdrawing nature of the thiadiazole ring system further activates the bromomethyl group toward nucleophilic attack by reducing electron density at the reaction center [3].

Substitution with Various Nucleophiles

Comprehensive investigations have established that 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole undergoes facile nucleophilic substitution with diverse classes of nucleophiles [5] . Secondary amines demonstrate exceptional reactivity, with morpholine, piperidine, and pyrrolidine achieving high conversion yields under mild conditions [5]. The optimal reaction conditions involve refluxing in acetonitrile at 80°C for 24 hours, yielding amino derivatives in 79-85% yields [5].

Primary aromatic amines, such as aniline, require more forcing conditions to achieve substitution. The reaction of aniline with the bromomethyl compound necessitates heating at 130°C in dimethylformamide for 24 hours, producing the corresponding amino derivative in 40% yield [5]. This reduced reactivity is attributed to the diminished nucleophilicity of aromatic amines compared to their aliphatic counterparts [5]. Attempts to utilize primary aliphatic amines, including cyclohexylamine and tert-butylamine, resulted in decomposition of the starting material even under moderate heating conditions [5].

Sulfur nucleophiles exhibit remarkable reactivity toward the bromomethyl functionality. Thiophenol, hexynethiol, and dodecanethiol readily undergo substitution reactions in tetrahydrofuran at room temperature in the presence of sodium hydride, producing the corresponding mercapto derivatives in high yields [5]. The enhanced nucleophilicity of sulfur compared to nitrogen accounts for the milder reaction conditions required for thiol substitution [5].

Oxygen nucleophiles demonstrate limited reactivity with the bromomethyl group. Water, methanol, ethanol, phenol, and corresponding sodium alcoholates fail to achieve substitution even under elevated temperatures in various solvents [5]. This resistance to oxygen nucleophiles is attributed to their relatively low nucleophilicity and the preference for elimination reactions under basic conditions [5].

Novel Derivative Formation Pathways

The nucleophilic substitution reactions of 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole enable the synthesis of structurally diverse derivatives with potential biological applications . The incorporation of heterocyclic amines through nucleophilic substitution provides access to hybrid molecules containing multiple pharmacophoric elements . These transformations demonstrate excellent functional group tolerance, allowing the presence of various substituents on the nucleophile without interfering with the substitution process .

The selectivity of nucleophilic substitution can be modulated through careful choice of reaction conditions and nucleophile structure [5]. Steric effects play a significant role in determining reaction outcomes, with bulky nucleophiles requiring elevated temperatures or extended reaction times to achieve acceptable conversions [5]. Electronic effects of substituents on aromatic nucleophiles influence both reaction rates and product yields, with electron-donating groups enhancing nucleophilicity and electron-withdrawing groups diminishing reactivity [5].

Ring Transformation Reactions

Ring Opening Mechanisms

The 1,2,3-thiadiazole ring system in 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole undergoes ring opening under specific conditions, providing access to linear intermediates with synthetic utility [6] [7] [8]. Base-induced ring cleavage represents a fundamental transformation pathway, particularly effective with strong bases such as organolithium compounds, sodamide, or sodium tert-butoxide [8]. The mechanism involves nucleophilic attack at the ring carbon, followed by nitrogen elimination and formation of alkynethiolate intermediates [8].

The ring opening process demonstrates remarkable chemoselectivity, with unsubstituted 1,2,3-thiadiazoles exhibiting higher reactivity toward base-induced cleavage compared to substituted analogues [8]. The presence of electron-withdrawing substituents on the thiadiazole ring enhances stability toward ring opening, requiring more forcing conditions to achieve cleavage [8]. Conversely, electron-donating substituents facilitate ring opening by increasing electron density at the reaction center [8].

Temperature plays a crucial role in determining the outcome of ring opening reactions. Low-temperature conditions favor selective ring cleavage without decomposition, while elevated temperatures may lead to multiple competing pathways [8]. Solvent effects are equally important, with polar aprotic solvents promoting ring opening through stabilization of ionic intermediates [8].

Thioketene Intermediate Formation

The formation of thioketene intermediates represents a key mechanistic pathway in the ring transformation chemistry of 1,2,3-thiadiazole derivatives [6] [7]. Under appropriate conditions, 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole undergoes ring opening to generate reactive thioketene species that serve as versatile synthetic intermediates [6]. The thioketene formation process involves cleavage of the nitrogen-nitrogen bond within the thiadiazole ring, accompanied by rearrangement to form the cumulative double bond system characteristic of thioketenes [6].

Experimental evidence demonstrates that thioketene intermediates react readily with both oxygen and nitrogen nucleophiles [6] [7]. The reaction with oxygen nucleophiles produces esters of aryl-substituted thioacetic acids, while nitrogen nucleophiles yield the corresponding amides [6]. These transformations proceed under mild conditions and exhibit broad substrate scope, accommodating various functional groups on both the thiadiazole substrate and the nucleophile [6].

The reactivity of thioketene intermediates extends to intramolecular cyclization reactions, enabling the formation of complex heterocyclic structures [6] [7]. In systems containing appropriately positioned nucleophilic sites, the thioketene intermediate can undergo intramolecular attack, leading to fused ring systems such as indole-2-thiols or benzothiophene derivatives [6]. This cascade transformation provides efficient access to pharmaceutically relevant heterocycles from simple thiadiazole precursors [6].

Recyclization Pathways

The thioketene intermediates generated from ring opening of 1,2,3-thiadiazole derivatives can undergo subsequent cyclization to form alternative heterocyclic systems [6] [7] [9]. The recyclization process depends critically on the nature of the nucleophile and the substitution pattern of the original thiadiazole [6]. In the presence of nucleophiles containing appropriately positioned functional groups, intramolecular cyclization occurs to generate five- or six-membered rings [6].

Aziridine substrates demonstrate particularly interesting reactivity with thioketene intermediates, undergoing ring expansion to form thiazoline derivatives [9]. This metal-free transformation proceeds stereospecifically from 2-alkylaziridines through intramolecular substitution at the less substituted ring carbon [9]. The reaction provides stereoselective access to 4-alkylthiazolines and 5-arylthiazolines depending on the substitution pattern of the aziridine substrate [9].

The recyclization pathways can be directed toward specific products through judicious choice of reaction conditions and substrate design [6] [7]. Temperature control is particularly important, as elevated temperatures may favor alternative cyclization modes or decomposition pathways [6]. The presence of coordinating solvents or additives can influence the regioselectivity of cyclization, providing opportunities for synthetic control [6].

Cross-Coupling Reaction Applications

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent powerful methodologies for the functionalization of thiadiazole derivatives, including compounds related to 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole [10] [11] [12]. Suzuki-Miyaura coupling reactions demonstrate exceptional utility for the formation of carbon-carbon bonds between thiadiazole-containing substrates and aryl boronic acids [13] [14] [12]. The optimal conditions typically involve tetrakis(triphenylphosphine)palladium(0) as catalyst, sodium carbonate as base, and a mixed solvent system of toluene, water, and ethanol [14].

The scope of Suzuki-Miyaura coupling encompasses a wide range of aryl boronic acids, including electron-rich and electron-deficient aromatics [13] [14]. Reaction yields generally range from 68-85% for most substrates, with electronic effects playing a secondary role compared to steric considerations [14]. The presence of tetrabutylammonium bromide as a phase-transfer catalyst enhances reaction efficiency by facilitating mass transfer between the aqueous and organic phases [14].

Stille coupling reactions provide an alternative approach for carbon-carbon bond formation, utilizing organotin reagents as coupling partners [11] [12]. While generally requiring higher temperatures and longer reaction times compared to Suzuki coupling, Stille reactions demonstrate complementary reactivity patterns and functional group tolerance [11]. The palladium-catalyzed Stille coupling of dibromothiadiazole derivatives achieves selective formation of bis-arylated products in moderate yields (29-40%) [11].

C-H Activation Methodologies

Direct C-H activation represents an emerging approach for the functionalization of thiadiazole derivatives, eliminating the need for pre-functionalized coupling partners [10] [11]. Palladium-catalyzed C-H arylation of thiadiazole substrates with aryl halides proceeds under relatively mild conditions using palladium acetate as catalyst and potassium pivalate as base [10] [11]. The reaction demonstrates selectivity for specific positions on the thiadiazole ring, typically favoring substitution at the 4-position [10].

The C-H activation methodology exhibits particular efficacy with thiophene coupling partners, achieving mono-arylation in yields ranging from 31-55% [10] [11]. The reaction conditions require careful optimization of temperature, solvent, and catalyst loading to achieve selectivity between mono- and bis-arylation products [10]. Toluene emerges as the preferred solvent for mono-arylation, while higher temperatures in xylene favor bis-arylation [10].

Oxidative C-H arylation provides access to bis-hetarylated products through a different mechanistic pathway [10] [11]. The use of palladium acetate with silver oxide as oxidant in dimethyl sulfoxide enables double C-H hetarylation with thiophenes in moderate yields (29-55%) [10] [11]. This methodology requires careful control of stoichiometry and reaction time to prevent over-oxidation and substrate decomposition [10].

Functional Group Transformations

Oxidation Reaction Pathways

The oxidation chemistry of 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole encompasses transformations of both the thiadiazole ring system and peripheral functional groups [15] [16]. The thiadiazole ring can undergo oxidation at the sulfur center to form the corresponding N-oxide derivatives [15] [16]. Hydrogen peroxide in acetic acid at 50°C represents standard conditions for this transformation, achieving yields of 60-75% [17]. The oxidation proceeds through electrophilic attack at the sulfur atom, followed by rearrangement to generate the thermodynamically stable N-oxide [15].

Photochemical oxidation provides an alternative pathway for ring transformation, utilizing visible light and molecular oxygen to achieve selective oxidative processes [15] [18]. The photochemical protocol demonstrates particular utility for the conversion of related thiadiazine systems to thiadiazole derivatives through a ring contraction mechanism [15] [18]. This transformation involves the generation of singlet oxygen, which undergoes [3+2] cycloaddition with the substrate to form an endoperoxide intermediate [15]. Subsequent ring contraction with carbon atom excision provides access to oxidized thiadiazole products [15].

The oxidation of thiadiazole derivatives by cytochrome P450 systems represents a metabolic pathway of biological significance [16]. The 1,2,3-thiadiazole ring undergoes oxidative cleavage by P450 enzymes, resulting in extrusion of the three heteroatoms and formation of alkyne products [16]. This metabolic transformation has implications for the design of thiadiazole-containing pharmaceuticals and their pharmacokinetic properties [16].

Reduction Strategies

Reduction reactions of 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole focus primarily on the transformation of the bromomethyl functionality [17]. Lithium aluminum hydride in diethyl ether at 0°C effectively reduces the bromomethyl group to the corresponding methyl derivative in 85% yield [17]. This transformation proceeds through hydride attack at the carbon center, displacing bromide ion and forming the saturated alkyl product [17].

The reduction process demonstrates high chemoselectivity, leaving the thiadiazole ring intact while selectively targeting the bromomethyl group [17]. Alternative reducing agents, including sodium borohydride and zinc metal, exhibit lower efficiency and require modified reaction conditions [17]. The choice of solvent significantly influences reaction outcomes, with polar aprotic solvents generally providing superior results compared to protic alternatives [17].

Catalytic hydrogenation represents an alternative approach for reduction, although the presence of the aromatic thiadiazole ring may compete for catalyst coordination [17]. Palladium on carbon under hydrogen atmosphere can achieve selective reduction of the bromomethyl group while preserving the aromatic heterocycle [17]. However, extended reaction times or elevated pressures may lead to partial reduction of the thiadiazole ring system [17].

Multi-Step Transformation Approaches

Multi-step transformation strategies enable the synthesis of complex derivatives from 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole through sequential functional group manipulations [19] [20] [21]. The bromomethyl group serves as a versatile handle for initial functionalization, followed by subsequent transformations of the resulting products [19] [21]. This approach provides access to diverse structural motifs while maintaining the core thiadiazole scaffold [19] [20].

One-pot multi-component reactions represent an efficient strategy for accessing complex thiadiazole derivatives [22] [21]. These transformations combine multiple reaction steps in a single operation, minimizing isolation of intermediates and improving overall synthetic efficiency [22] [21]. The incorporation of thiadiazole building blocks into multi-component reaction sequences enables rapid generation of molecular diversity [22] [21].

Sequential cross-coupling and functional group transformation strategies provide additional opportunities for structural elaboration [23] [24]. Initial palladium-catalyzed coupling reactions install aryl or hetaryl substituents, followed by subsequent transformations of remaining functional groups [23] [24]. This approach enables convergent synthesis of complex targets while maintaining high levels of synthetic control [23] [24].

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole

Dates

Last modified: 08-15-2023

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